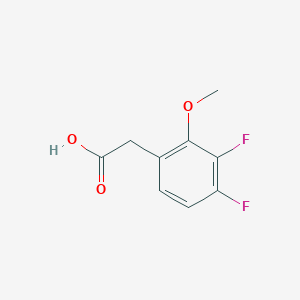

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid

CAS No.: 1558274-26-2

Cat. No.: VC5146941

Molecular Formula: C9H8F2O3

Molecular Weight: 202.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1558274-26-2 |

|---|---|

| Molecular Formula | C9H8F2O3 |

| Molecular Weight | 202.157 |

| IUPAC Name | 2-(3,4-difluoro-2-methoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H8F2O3/c1-14-9-5(4-7(12)13)2-3-6(10)8(9)11/h2-3H,4H2,1H3,(H,12,13) |

| Standard InChI Key | LQBDBXIFSVFDTF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1F)F)CC(=O)O |

Introduction

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is an aromatic compound with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol . This compound features a difluoromethoxy-substituted phenyl group attached to an acetic acid moiety, contributing to its unique chemical properties and potential applications in pharmaceuticals and biochemical research.

Anticancer Activity

Research indicates that 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid exhibits anticancer properties by inducing cytotoxic effects against various cancer cell lines. Although specific IC50 values are not detailed in reliable sources, similar compounds have shown significant cytotoxicity against cell lines such as HeLa, MCF-7, and A549.

Antimicrobial Activity

Preliminary tests suggest that 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid may be effective against certain bacterial strains, indicating potential as an antimicrobial agent. Further research is needed to fully explore its antimicrobial properties.

Enzyme Mechanisms and Metabolic Pathways

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is utilized in biological research to investigate enzyme mechanisms and metabolic pathways. Its unique structure allows researchers to study how different substitutions affect biological activity.

Metabolite Determination

The compound has been explored for its utility in metabolite determination in human plasma and urine, aiding in pharmacokinetic studies. This application is crucial for understanding the metabolism and excretion of drugs and their metabolites.

Organic Synthesis

As a versatile building block, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical development.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | Lacks methoxy group; simpler structure |

| 2-Methoxybenzoic Acid | C₉H₁₀O₃ | No fluorine atoms; different biological activity |

| 3-Fluoro-4-methoxybenzoic Acid | C₉H₉F₁O₃ | Contains only one fluorine; different properties |

The unique combination of difluoro and methoxy groups in 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid enhances its potential for specific biochemical interactions and applications compared to these similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume